molecular formula C6H11NO B14215602 N-Methylpent-2-enamide CAS No. 569363-36-6

N-Methylpent-2-enamide

Cat. No.: B14215602
CAS No.: 569363-36-6
M. Wt: 113.16 g/mol
InChI Key: LGJWBFOHDGOHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Alpha, Beta-Unsaturated Amides in Chemical Synthesis

Alpha, beta-unsaturated amides are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of molecules. researchgate.netbohrium.comrsc.orgrsc.orgbohrium.com Their importance stems from the conjugated system formed by the carbon-carbon double bond and the amide group, which imparts unique reactivity. This structural feature allows them to participate in a variety of chemical transformations, making them versatile intermediates in synthetic organic chemistry. rsc.org

These compounds are integral to the synthesis of numerous natural products, pharmaceuticals, and functional materials. researchgate.netbohrium.com The reactivity of the α,β-unsaturated amide moiety can be tuned, enabling its use in reactions such as Michael additions, radical additions, cycloadditions, and various reduction/oxidation processes. rsc.org For instance, unfunctionalized acrylamides, a subset of α,β-unsaturated amides, are relatively unreactive towards thiols, a property that has made them highly successful as targeted covalent inhibitors in drug development. nih.gov

Furthermore, the development of catalytic methods to synthesize α,β-unsaturated amides has received significant attention. rsc.org Carbonylation reactions, for example, provide an atom-efficient pathway to these valuable products from readily available starting materials. rsc.org The synthesis of α,β-unsaturated secondary amides, like N-Methylpent-2-enamide, has been a long-standing challenge, and recent advancements in their direct dehydrogenative synthesis are expanding the toolkit of synthetic chemists. rsc.orgrsc.org

Historical Perspectives on Enamide Chemistry Development

The journey of enamide chemistry is intrinsically linked to the pioneering work on their more reactive precursors, enamines. In the 1950s, Gilbert Stork established the use of enamines as nucleophilic surrogates for enols, a concept that has since become a fundamental part of organic chemistry education. beilstein-journals.orgwikipedia.orgwikipedia.org Enamines, formed from the condensation of an aldehyde or ketone with a secondary amine, are highly nucleophilic due to the electron-donating nature of the nitrogen atom. beilstein-journals.orgwikipedia.org However, their high reactivity is coupled with a sensitivity to hydrolysis, which can complicate their isolation and use in multi-step reactions. beilstein-journals.orgnih.gov

Enamides, which possess an N-acyl group instead of an N-alkyl group, were initially perceived as stable compounds with limited synthetic utility. beilstein-journals.org The electron-withdrawing nature of the acyl group reduces the nucleophilicity of the double bond compared to enamines. nih.govresearchgate.net However, this perception has evolved dramatically in recent years. Researchers began to recognize the potential of enamides, which strike a fine balance between stability and reactivity, making them valuable substrates in organic synthesis. acs.org

The exploration of enamide reactivity gained momentum, moving beyond their initial use in hydrogenation reactions. beilstein-journals.orgnih.gov Inspired by early work from various research groups, the nucleophilic potential of enamides became more widely appreciated. beilstein-journals.orgnih.gov This led to the development of numerous synthetic strategies, including their use in cyclization reactions to form complex nitrogen-containing heterocycles, which are common motifs in natural alkaloids. beilstein-journals.orgnih.gov Recent breakthroughs have included enamide–alkyne cycloisomerization, [n + m] cycloadditions, and radical cyclizations, solidifying the role of enamides as indispensable tools in modern synthetic chemistry. beilstein-journals.orgnih.gov In 2021, a significant advancement was reported with the development of a general, one-step method for synthesizing both N-cyclic and N-acyclic enamides from unfunctionalized amides via electrophilic activation, further expanding their accessibility and application. chemistryviews.org

Academic Research Trajectories for this compound

While academic research focusing specifically on this compound is not extensively documented, the compound and its close structural analogs serve as important models and intermediates in various research endeavors, reflecting broader trends in the study of α,β-unsaturated amides.

Research indicates that (E)-N-methylpent-2-enamide can serve as a building block for more complex organic molecules and has been explored for its potential in pharmaceuticals and material science. smolecule.com Preliminary studies have also investigated its reactivity with nucleophiles and its potential interactions with proteins. smolecule.com

A significant area of research involves the use of derivatives of this compound in the synthesis of complex natural products and bioactive molecules. For example, (E)-N-methoxy-N-methylpent-2-enamide has been synthesized and utilized in Horner-Wadsworth-Emmons reactions, a key method for creating carbon-carbon double bonds with high (E)-selectivity. acs.org This specific derivative has also been implicated in asymmetric synthesis, highlighting the importance of stereocontrol in modern organic chemistry. researchgate.netresearchgate.netresearchgate.net Furthermore, (±)-(E)-4-Chloro-N-methoxy-N-methylpent-2-enamide has been used as a substrate in nickel-catalyzed asymmetric cross-coupling reactions, demonstrating the utility of such compounds in the stereoselective formation of carbon-carbon bonds. mit.edu

The reactivity of the α,β-unsaturated amide core is another major focus. Studies on conjugate addition reactions, while challenging due to the lower reactivity of these amides compared to other carbonyl compounds, are crucial for forming new carbon-carbon bonds at the β-position. beilstein-journals.org The development of asymmetric variants of these reactions is a particularly active area of research. beilstein-journals.org Additionally, the ability of α,β-unsaturated amides to act as electrophiles is being harnessed in the design of covalent modifiers for biological targets. nih.gov

Recent research has also focused on developing novel synthetic methods for this class of compounds. A 2024 study reported a palladium-catalyzed redox-neutral desaturation method to prepare α,β-conjugated secondary amides, which could be applied to the synthesis of the drug Ilepcimide. rsc.org Another study detailed the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides, structurally related to this compound, for the fabrication of molecularly imprinted polymers, indicating a trajectory towards materials science applications. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

569363-36-6

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N-methylpent-2-enamide

InChI

InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h4-5H,3H2,1-2H3,(H,7,8)

InChI Key

LGJWBFOHDGOHPU-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(=O)NC

Origin of Product

United States

Advanced Synthetic Methodologies for N Methylpent 2 Enamide and Analogous Enamides

Direct Amidation Approaches for N-Methylpent-2-enamide

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, providing an atom-economical route that avoids pre-activation of the carboxylic acid.

The most fundamental approach to synthesizing this compound is the direct condensation of pent-2-enoic acid with methylamine (B109427). This reaction typically involves heating an equimolar mixture of the two reactants. A significant challenge in this method is the initial acid-base reaction between the carboxylic acid and the basic amine, which forms a thermally stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the salt must be heated to temperatures exceeding 100°C to drive off a molecule of water and facilitate the formation of the amide bond. libretexts.org While this method is straightforward, the high temperatures required can limit its applicability for sensitive substrates.

A general representation of this reaction is: Pent-2-enoic Acid + Methylamine ⇌ [Methylammonium pent-2-enoate] → this compound + H₂O

To circumvent the harsh conditions of thermal condensation, various catalytic methods have been developed that enable direct amidation under milder conditions. These catalysts activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine.

Boric acid has emerged as an inexpensive, environmentally benign, and readily available catalyst for direct amidation. orgsyn.org This method is particularly attractive as it can often be performed under solvent-free or anhydrous conditions with azeotropic removal of water. arkat-usa.orgacs.org The mechanism involves the reaction of the carboxylic acid with boric acid to form acyloxyboron intermediates, such as a mixed anhydride (B1165640). researchgate.net This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. The removal of water is crucial as the initial formation of the acyloxyboronic acid intermediate is thermodynamically unfavorable. researchgate.net

This catalytic system has proven effective for a wide range of substrates, including α,β-unsaturated carboxylic acids, and preserves the integrity of stereocenters. orgsyn.org The reaction of cinnamic acid with various amines to form N-substituted cinnamamides is a well-documented analogous transformation. orgsyn.org

Table 1: Representative Conditions for Boric Acid-Catalyzed Amidation

Parameter Value/Condition
Catalyst Boric Acid (B(OH)₃)
Reactants Carboxylic Acid, Amine
Solvent Toluene, Xylene (for azeotropic removal of water), or solvent-free
Temperature Reflux
Key Feature Formation of water as the only byproduct

| Advantage | Green, inexpensive, broad substrate scope |

Silane-based reagents provide another powerful method for direct amide bond formation from carboxylic acids and amines. researchgate.net Reagents such as diphenylsilane (B1312307) and methyltrimethoxysilane (B3422404) (MTM) have been successfully employed. rsc.orgacs.org The methodology is valued for its operational simplicity, often proceeding without the strict exclusion of air or moisture and producing minimal waste. researchgate.netrsc.org The reaction with diphenylsilane, for instance, releases only hydrogen and a siloxane as by-products. researchgate.net

Methyltrimethoxysilane has been shown to be effective for a range of substrates, including unsaturated carboxylic acids, on a gram scale, often yielding pure amide product after a simple workup without requiring chromatography. acs.org These silane-mediated methods represent a sustainable alternative to traditional coupling reagents, which often generate stoichiometric amounts of waste. researchgate.net

Table 2: Comparison of Silane Reagents for Direct Amidation

Reagent Key Features Byproducts
Diphenylsilane (Ph₂SiH₂) Works without exclusion of air/moisture; sustainable. Hydrogen, Siloxane

| Methyltrimethoxysilane (MTM) | Inexpensive, effective for unsaturated acids, scalable. | Methanol, Siloxanes |

Visible-light photoredox catalysis offers a modern and sustainable platform for constructing amide bonds under exceptionally mild conditions. mdpi.comlongdom.org These methods typically involve radical-based pathways. While a direct photoredox coupling of pent-2-enoic acid and methylamine is not the standard approach, analogous enamides can be synthesized through alternative photocatalytic routes.

One such strategy involves the visible-light-mediated oxidative amidation of enamines. mdpi.com For example, using a ruthenium-based photocatalyst like Ru(bpy)₃Cl₂ and molecular oxygen as the oxidant, enamines can be smoothly converted into the corresponding amides. mdpi.com Another approach involves the in situ generation of an acid chloride from an aldehyde precursor. organic-chemistry.orgresearchgate.net In this one-pot method, an aldehyde is treated with an oxidant and a chlorine source (like N-chlorosuccinimide) under visible light irradiation in the presence of a photocatalyst. The resulting acid chloride is not isolated but is immediately reacted with an amine to furnish the final amide product. organic-chemistry.org These radical-involved reactions provide a robust alternative to traditional condensation-based strategies. longdom.org

Catalytic Direct Amidation Methods

Transition Metal-Catalyzed Synthetic Routes

Transition metals play a central role in a vast array of chemical transformations, and the synthesis and functionalization of enamides are no exception. mdpi.com Catalytic systems based on metals such as rhodium, ruthenium, iridium, nickel, copper, and palladium have been extensively developed for reactions involving enamides. thieme-connect.comresearchgate.netthieme-connect.com

While a significant portion of the research focuses on the asymmetric hydrogenation, hydrofunctionalization, and difunctionalization of existing enamide double bonds, these catalysts are also pivotal in constructing the enamide framework itself. thieme-connect.comresearchgate.net For example, transition metal-catalyzed reactions can be employed in cycloaddition processes where enamides are used as reactants to build more complex nitrogen-containing heterocycles, such as pyrroles. mdpi.com Iron-catalyzed radical cycloaddition of 2H-azirines and enamides is one such novel strategy for synthesizing pyrrole (B145914) structures. mdpi.com The development of new catalytic systems continues to expand the toolkit for preparing a diverse range of enamides and their derivatives, which are valuable precursors for chiral amines and other bioactive molecules. researchgate.net

Table 3: Transition Metals in Enamide Synthesis and Functionalization

Transition Metal Typical Reaction Types Involving Enamides
Rhodium (Rh) Asymmetric Hydrogenation, Hydrofunctionalization
Ruthenium (Ru) Asymmetric Hydrogenation
Iridium (Ir) Asymmetric Hydrogenation, Hydroamination
Nickel (Ni) Asymmetric Hydrogenation, Hydrofunctionalization
Copper (Cu) Asymmetric Hydrofunctionalization, Cycloadditions
Palladium (Pd) Asymmetric Difunctionalization

| Iron (Fe) | Radical Cycloadditions |

Palladium-Catalyzed Halophilic Condensation Reactions for (2E)-Alpha,Beta-Unsaturated Amides

Palladium catalysis is a cornerstone in the synthesis of α,β-unsaturated amides. One notable method involves the aerobic oxidative N-dealkylation/carbonylation of tertiary amines in the presence of an olefin and carbon monoxide. rsc.org This process allows for the chemoselective formation of (E)-α,β-unsaturated amides from readily available starting materials. rsc.org The use of tertiary amines as a source of secondary amines in situ helps to prevent the formation of by-products and catalyst deactivation. rsc.org

Another significant advancement is the palladium-catalyzed α,β-dehydrogenation of saturated amides. nih.gov This reaction provides a direct route to α,β-unsaturated amides and is notable for its excellent functional group tolerance. nih.govresearchgate.net A pre-fluorination step followed by palladium-catalyzed dehydrogenation allows for the synthesis of α,β-unsaturated imines from simple aliphatic amides, which can be subsequently converted to the desired enamides. nih.gov Mechanistic studies suggest a Pd(0)/Pd(II) catalytic cycle involving an oxidative H-F elimination from an N-fluoroamide intermediate. nih.gov

Furthermore, palladium-catalyzed long-range deconjugative isomerization of α,β-unsaturated carbonyl compounds, including amides, presents an unconventional yet effective strategy. nih.gov This redox-economical process is driven by a hydrometalation event and can operate over significant distances within the molecule. nih.gov

Catalyst SystemSubstratesProduct TypeKey Features
Pd/CuTertiary amines, olefins, CO(E)-α,β-unsaturated amidesAerobic oxidative N-dealkylation, chemoselective
PalladiumSaturated amidesα,β-unsaturated amidesPre-fluorination followed by dehydrogenation, good functional group tolerance
Palladium hydrideα,β-unsaturated carbonylsIsomerized unsaturated amidesLong-range deconjugative isomerization, redox-economical

Gold-Catalyzed Intermolecular Reactions in Enamide Synthesis

Gold catalysis has emerged as a powerful tool for various organic transformations, including the synthesis of enamides. Gold catalysts, particularly cationic gold(I) complexes, are effective in promoting the addition of nucleophiles to C-C multiple bonds. beilstein-journals.orgnih.gov

One approach involves the hydroamination of allenamides with arylamines, catalyzed by AuPPh₃OTf, which stereoselectively yields allylamino (E)-enamides. nih.gov Another facile method is the gold-catalyzed nucleophilic addition to allenamides, providing a mild route to various enamides. beilstein-journals.orgnih.gov For instance, the reaction of an allenamide with 1-methylindole (B147185) in the presence of PPh₃AuNTf₂ results in the corresponding enamide in high yield. beilstein-journals.org

Furthermore, a heterogeneous gold(I) catalyst supported on titanium dioxide (Au/TiO₂) has been developed for the stereoselective hydrogenation of ynamides to produce Z-enamides. researchgate.net This method utilizes ammonium formate (B1220265) as a hydrogen source and offers high stereoselectivity without over-reduction. researchgate.net The catalyst can be recycled multiple times without a significant loss of activity. researchgate.net

CatalystSubstratesProduct TypeKey Features
AuPPh₃OTfAllenamides, arylaminesAllylamino (E)-enamidesIntermolecular hydroamination, stereoselective
PPh₃AuNTf₂Allenamides, nucleophiles (e.g., indoles)Substituted enamidesMild reaction conditions, nucleophilic addition
Au/TiO₂Ynamides, ammonium formateZ-enamidesHeterogeneous catalysis, stereoselective hydrogenation, recyclable catalyst

Ruthenium and Rhodium-Catalyzed Methodologies for Enamide Formation

Ruthenium and rhodium catalysts have demonstrated significant utility in the synthesis of enamides through various reaction pathways.

Ruthenium-Catalyzed Reactions:

Ruthenium catalysts can promote the anti-Markovnikov addition of primary amides to terminal alkynes, leading to the stereoselective synthesis of secondary enamides. organic-chemistry.org This method can selectively produce the thermodynamically less favored Z-configured enamides with high stereoselectivity. organic-chemistry.org Subsequent in situ double-bond isomerization can then yield the corresponding E-isomers. organic-chemistry.org Another innovative ruthenium-catalyzed approach involves the one-pot synthesis of enamides from alkyl azides and acid anhydrides. researchgate.net This reaction proceeds through the formation of an N-H imine intermediate from the alkyl azide. researchgate.net Ruthenium catalysts are also effective in the C-H functionalization of enamides with isocyanates, providing a direct route to pyrimidin-4-ones. rsc.orgrsc.org This process involves a tandem alkenyl C-H aminocarbonylation/annulation with high atom economy. rsc.org Additionally, a formal dehydrative [4+2] cycloaddition of enamides and alkynes catalyzed by ruthenium offers an efficient synthesis of highly substituted pyridines. organic-chemistry.org

Rhodium-Catalyzed Reactions:

Rhodium catalysts are effective in the direct hydroacylation of ketoximes to prepare enamides, with isolated yields reaching up to 88%. nih.gov A notable application of rhodium catalysis is the umpolung amidation of alkenylboronic acids with N-pivaloyloxylamides, which proceeds at room temperature with broad functional group tolerance to stereospecifically afford trans-enamides. organic-chemistry.org This method, when combined with hydroboration, represents a formal anti-Markovnikov hydroamidation of terminal alkynes. organic-chemistry.org Rhodium catalysis has also been employed in the Sommelet-Hauser type rearrangement of sulfur ylides derived from α-thioesters and N-sulfonyl-1,2,3-triazoles to synthesize functionalized enamides. rsc.org Furthermore, rhodium-catalyzed asymmetric reductive hydroformylation of α-substituted enamides provides access to valuable chiral 1,3-amino alcohols. nih.gov A regiodivergent and enantioselective hydroboration of enamides catalyzed by rhodium allows for the synthesis of both chiral α- and β-aminoboronic esters by controlling the catalyst and substrate geometry. researchgate.net

MetalCatalytic MethodSubstratesProductKey Features
RutheniumAnti-Markovnikov additionPrimary amides, terminal alkynesSecondary enamidesStereoselective for Z-isomers
RutheniumOne-pot reactionAlkyl azides, acid anhydridesEnamidesForms N-H imine intermediate
RutheniumC-H functionalizationEnamides, isocyanatesPyrimidin-4-onesTandem C-H aminocarbonylation/annulation
Ruthenium[4+2] CycloadditionEnamides, alkynesHighly substituted pyridinesFormal dehydrative cycloaddition
RhodiumHydroacylationKetoximesEnamidesDirect hydroacylation
RhodiumUmpolung amidationAlkenylboronic acids, N-pivaloyloxylamidestrans-EnamidesRoom temperature, broad functional group tolerance
RhodiumSommelet-Hauser rearrangementSulfur ylidesFunctionalized enamides rsc.orgrsc.org-sigmatropic rearrangement
RhodiumAsymmetric hydroformylationα-Substituted enamidesChiral 1,3-amino alcoholsEnantioselective
RhodiumAsymmetric hydroborationEnamidesChiral α- and β-aminoboronic estersRegiodivergent and enantioselective

Organocatalytic and Metal-Free Strategies

In addition to metal-catalyzed methods, organocatalytic and metal-free strategies have gained prominence for their mild reaction conditions and unique reactivity patterns in enamide synthesis.

Asymmetric Organocatalysis in Enamide Synthesis

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including those derived from enamides. beilstein-journals.org This field relies on the use of small organic molecules as catalysts, which can activate substrates through various mechanisms, such as enamine and iminium ion catalysis. mdpi.com

A key application involves the direct functionalization of the β-C(sp²)–H bond in enamides. While this area has been dominated by transition-metal catalysis, recent advancements have demonstrated the potential of organocatalysis. nih.gov For instance, a chiral phosphoric acid (CPA) has been used to catalyze the β-C(sp²)–H functionalization of enamides in a cascade intramolecular cyclization, leading to the synthesis of chiral dihydropyrimido[1,6-a]indoles with high enantioselectivities. nih.gov

Organocatalytic strategies also include enantioselective intramolecular oxidative enamine catalysis and 1,5-hydride transfer–ring closure reaction cascades, which enable the efficient formation of ring-fused tetrahydroquinolines with high enantioselectivity. rsc.org These methods highlight the ability of organocatalysts to facilitate complex transformations under neutral reaction conditions. rsc.org

Catalyst TypeReactionSubstratesProductKey Features
Chiral Phosphoric Acid (CPA)β-C(sp²)–H functionalization/cyclizationEnamides, 3,3-difluoro-2-aryl-3H-indolesChiral dihydropyrimido[1,6-a]indolesAsymmetric, cascade reaction
Secondary AminesOxidative enamine catalysis/hydride transfer-Ring-fused tetrahydroquinolinesEnantioselective, neutral conditions

Photocatalytic Amide Formation with Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined structures that are increasingly being explored as heterogeneous photocatalysts. eurekalert.org Their high surface area, tunable electronic properties, and stability make them attractive for various chemical transformations, including amide synthesis. eurekalert.orgresearchgate.net

A novel approach for amide synthesis involves the use of a COF-based photocatalyst for the direct preparation of amides from alcohols. pib.gov.in This green and efficient method operates under red light irradiation and has the potential to streamline pharmaceutical manufacturing. pib.gov.in The redox-active TTT-DHTD COF, which contains dithiophenedione moieties, is particularly effective in trapping photogenerated electrons. pib.gov.in

Furthermore, the stability of COFs can be enhanced by converting imine linkages to more robust amide linkages through post-synthetic modification. acs.orgnih.gov These amide-linked COFs exhibit improved photocatalytic activity and stability, for example, in the oxidation of thioethers and the coupling of benzylamines. nih.gov Amide-linked COFs have also shown excellent performance in the photodegradation of pollutants in water under visible light. eurekalert.org

COF TypeReactionKey Features
TTT-DHTD COFAmide synthesis from alcoholsRed light irradiation, green chemistry, redox-active
Amide-linked COFsPhotocatalytic oxidation/couplingEnhanced stability and activity, post-synthetic modification
Amide-linked COF-JLU19Photodegradation of pollutantsHigh activity and recyclability in water, visible-light driven

Novel Three-Component Reaction Pathways to Amides

Three-component reactions offer a highly efficient and atom-economical approach to synthesizing complex molecules, including amides, in a single step from simple starting materials. rsc.orgrsc.org These reactions are particularly valuable in the pharmaceutical industry for creating large libraries of compounds. rsc.org

One innovative three-component reaction involves the synthesis of N-phosphorylated amides from carboxylic acids, phosphorus chlorides, and azides under mild conditions. rsc.orgrsc.org This method is notable for being the first to construct this framework via a multicomponent reaction and is compatible with a wide range of carboxylic acids, including those with electronically diverse substituents. rsc.org The proposed mechanism involves the initial formation of an acyl phosphine (B1218219) ester intermediate, which then reacts with an azide. rsc.org

Another example is the synthesis of β-amide ketones from phenylacetylene, aldehydes, and amides in the presence of an AlCl₃ catalyst. researchgate.net This one-pot reaction proceeds in anhydrous acetonitrile (B52724) containing trifluoroacetic acid and acetic acid. researchgate.net Additionally, an organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides has been developed to generate 2-amidopyridines. nih.gov This method uniquely combines amide synthesis and activation in a single catalytic cascade. nih.gov

Reaction ComponentsCatalyst/ConditionsProductKey Features
Carboxylic acids, phosphorus chlorides, azidesMild conditionsN-phosphorylated amidesFirst multicomponent synthesis of this framework, innovative, economical
Phenylacetylene, aldehydes, amidesAlCl₃, anhydrous acetonitrile, TFA, AcOHβ-amide ketonesOne-pot synthesis
Amines, carboxylic acids, pyridine N-oxidesOrganophosphorus catalyst2-amidopyridinesTandem amide synthesis and activation, convergent

Stereoselective Synthesis of this compound and its Stereoisomers

The geometric and stereochemical configuration of enamides significantly influences their biological activity. Consequently, the development of stereoselective synthetic methods is of paramount importance.

(E)-Selective Synthesis via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the formation of alkenes with high (E)-selectivity. nih.govchemrxiv.org This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone. In the context of this compound synthesis, a Weinreb amide-type phosphonate reagent is employed. nih.govchemrxiv.org

Recent advancements have focused on optimizing reaction conditions to enhance (E)-selectivity, particularly for aliphatic aldehydes. nih.govacs.org The choice of base, cation, solvent, and concentration plays a crucial role in determining the stereochemical outcome. chemrxiv.org For instance, using isopropylmagnesium chloride (iPrMgCl) as the deprotonating agent has been shown to afford high (E)-selectivity. nih.govchemrxiv.org The stability of the intermediate phosphonoenolate is key to achieving this selectivity. nih.govacs.org

A study by Nuzillard reported an (E)-selective HWE reaction using n-butyl lithium (nBuLi), while Seidel and others have explored conditions using sodium hydride (NaH) and Masamune-Roush conditions. nih.govacs.org However, these methods sometimes have limitations regarding the substrate scope. nih.gov The use of iPrMgCl has been shown to be more broadly applicable for a range of aliphatic aldehydes, leading to the desired (E)-N-methoxy-N-methylpent-2-enamide, a precursor to this compound. nih.govacs.org

Table 1: Comparison of Bases in the Horner-Wadsworth-Emmons Reaction for (E)-Selective Enamide Synthesis. nih.govacs.org

BaseSelectivity (E:Z)Notes
Isopropylmagnesium chloride (iPrMgCl)High (E)-selectivityGenerally effective for a broad range of aliphatic aldehydes.
n-Butyl lithium (nBuLi)High (E)-selectivityReported by Nuzillard, but substrate scope can be limited.
Sodium hydride (NaH)(E)-selectiveOne of the conditions reported by Seidel.
Lithium hexamethyldisilazide (LHMDS)Less (E)-selectiveCompared to iPrMgCl and nBuLi.

Samarium Diiodide-Mediated Stereoselective Beta-Elimination

Samarium diiodide (SmI2) is a versatile single-electron transfer reagent that has found extensive application in organic synthesis, including the stereoselective formation of alkenes. rsc.orgnih.gov One notable application is the reductive elimination of 1,2-acetoxy sulfones (a modification of the Julia-Lythgoe olefination) and the reductive cleavage of vinyl sulfones. organic-chemistry.org

A highly stereoselective synthesis of aromatic α,β-unsaturated amides can be achieved by treating α,β-epoxyamides with samarium diiodide. organic-chemistry.org The α,β-epoxyamides are readily prepared from the reaction of enolates derived from α-chloroamides with carbonyl compounds. organic-chemistry.org Furthermore, SmI2 can promote the photoinduced metalation of nonactivated C-Cl bonds in O-acetyl chlorohydrins, followed by a β-elimination to afford alkenes with high, and in some cases, total stereoselectivity. organic-chemistry.org The mechanism of the β-elimination reaction is proposed to be responsible for the observed high E-stereoselectivity in the synthesis of (E)-nitroalkenes from 1-bromo-1-nitroalkan-2-ols. organic-chemistry.org

The high oxophilicity of the samarium ion allows for the formation of well-defined transition states, leading to excellent stereoselectivity in various reactions. rsc.org The reactivity and selectivity of SmI2 can be fine-tuned by the choice of co-solvents and additives. rsc.org

Diastereoselective and Enantioselective Approaches to Unsaturated N-Methyl Amides

The synthesis of chiral, non-racemic unsaturated amides is a significant challenge in organic synthesis. Diastereoselective and enantioselective conjugate additions to α,β-unsaturated amides and lactams represent a powerful strategy to achieve this goal. beilstein-journals.orgresearchgate.net However, the low reactivity of these Michael acceptors often necessitates activation. beilstein-journals.orgresearchgate.net

Strategies to enhance reactivity include placing an electron-withdrawing group on the nitrogen or the α-carbon, converting the amide to a thioamide, or using a Lewis acid for activation. beilstein-journals.org Chiral auxiliaries attached to the nitrogen have been successfully used in diastereoselective conjugate addition reactions, providing the 1,4-addition product in high yield and diastereoselectivity. beilstein-journals.org

In the realm of enantioselective catalysis, chiral copper(I) complexes have been shown to be effective for the cyclopropanation of α,β-unsaturated amides with stabilized sulfur ylides, affording 1,2,3-trisubstituted cyclopropanes with high enantio- and diastereoselectivity. researchgate.net Furthermore, a (DHQD)2PHAL-catalyzed chlorocyclization of bisallylic amides has been developed for the desymmetrization of these substrates, yielding chlorinated oxazines with three contiguous chiral centers in high yields and excellent enantioselectivity. acs.org

Double diastereoselective conjugate additions of homochiral lithium amides to homochiral α,β-unsaturated esters have also been explored, demonstrating "matching" and "mismatching" effects that are dominated by the stereocontrol of the lithium amide. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free and Atom-Economical Methodologies

Solvent-free reactions are a cornerstone of green chemistry, as they significantly reduce waste and can lead to unique reactivity. researchgate.net While specific solvent-free syntheses of this compound are not extensively detailed in the provided context, the principles can be applied. For example, performing reactions neat or using solid-supported reagents can eliminate the need for bulk solvents. researchgate.net

Atom economy, another key principle, focuses on maximizing the incorporation of all materials used in the process into the final product. The Horner-Wadsworth-Emmons reaction, while highly effective, can be less atom-economical due to the formation of a phosphate (B84403) byproduct. ntu.edu.sg However, modifications and alternative strategies are continuously being explored to improve its environmental footprint. For instance, catalytic approaches that minimize waste are highly desirable.

Energy-Efficient Synthetic Protocols (e.g., Red Light Activation)

In recent years, the use of visible light photoredox catalysis has emerged as a powerful and environmentally friendly strategy for a variety of organic transformations, including the synthesis and functionalization of enamides. uiowa.edu These methods offer mild reaction conditions, high selectivity, and the ability to access reactive intermediates that are difficult to generate using traditional thermal methods. The application of longer wavelength light, such as red light, is particularly advantageous as it minimizes side reactions and damage to sensitive functional groups.

Visible Light-Mediated Enamide Synthesis and Functionalization:

Photoredox catalysis utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes. This allows for the activation of substrates under exceptionally mild conditions. For the synthesis of enamides, photoredox catalysis can be employed in various ways:

Dehydrogenation of Amides: One direct approach to enamide synthesis is the dehydrogenation of the corresponding saturated amide. While not specifically documented for N-methylpentanamide using red light, visible light-mediated methods have been developed for similar transformations. These reactions typically involve the generation of an amidyl radical followed by a hydrogen atom transfer (HAT) process.

Functionalization of Pre-formed Enamides: A significant body of research has focused on the photoredox-catalyzed functionalization of enamides. These reactions take advantage of the electron-rich nature of the enamine double bond. For instance, the hydroarylation of enamides with electron-rich (hetero)arenes has been achieved using visible light photoredox catalysis, providing a direct method for the synthesis of complex amine derivatives. uiowa.edu This methodology could be applied to this compound to introduce various aryl groups at the β-position.

Cyclization Reactions: Visible light photoredox catalysis has been successfully applied to the cyclization of α-chloroenamides to produce γ-lactams with excellent stereoselectivity. rsc.org This tin-free method proceeds via the single-electron reduction of the C-Cl bond, demonstrating the potential of photoredox catalysis to initiate complex transformations under mild conditions.

Red Light-Activated Protocols:

The use of photocatalysts that absorb in the red region of the visible spectrum is a growing area of interest. Methylene (B1212753) blue is a well-known organic dye that acts as a red-light photocatalyst and has been employed in a range of photooxidations and photoredox catalytic cycles. researchgate.net While a specific protocol for the direct synthesis of this compound using red light and methylene blue has not been reported, the principles of its catalytic activity suggest potential applications. For example, methylene blue could potentially mediate the oxidative carbonylation of enamides or other radical-mediated transformations under red light irradiation. researchgate.net

The proposed mechanism for such a transformation would likely involve the excitation of the photocatalyst by red light, followed by an electron transfer event with the enamide or a suitable reaction partner to generate a radical intermediate. This intermediate would then undergo further reaction to form the desired product, with the photocatalyst being regenerated in the catalytic cycle.

Illustrative Data:

While specific data for the red-light activated synthesis of this compound is not available, the following table presents representative data from visible-light mediated reactions of analogous enamides, highlighting the potential of these methods.

Enamide SubstrateReaction TypePhotocatalystLight SourceProductYield (%)Reference
α-chloro-N-phenyl-cinnamamideIntramolecular CyclizationRu(bpy)₃Cl₂Blue LED3,4-diphenyl-1-phenylpyrrolidin-2-one85 rsc.org
N-vinylacetamideHydroarylation with indoleIr(ppy)₂(dtbbpy)PF₆Blue LEDN-(1-(1H-indol-3-yl)ethyl)acetamide92 uiowa.edu

This table demonstrates the high efficiencies that can be achieved using visible light photoredox catalysis for transformations of enamides. Future research will likely focus on adapting these methodologies to specific targets like this compound and exploring the full potential of red-light activated protocols for even more selective and energy-efficient synthesis.

Chemical Reactivity and Mechanistic Investigations of N Methylpent 2 Enamide

Nucleophilic and Electrophilic Reactivity Profiles

Enamides, including N-Methylpent-2-enamide, exhibit amphiphilic reactivity, meaning they can act as both nucleophiles and electrophiles. beilstein-journals.orgnih.govnih.gov This dual reactivity is attributed to the electronic interplay between the nitrogen lone pair and the π-system of the carbon-carbon double bond, which is influenced by the electron-withdrawing acyl group. beilstein-journals.org While the acyl group reduces the nucleophilicity of the enamine double bond compared to enamines, it also stabilizes the molecule, making enamides valuable and versatile reactants in organic synthesis. beilstein-journals.orgacs.org

The carbon-carbon double bond in α,β-unsaturated amides like this compound is electrophilic and susceptible to nucleophilic attack. This reactivity is central to Michael additions, a type of conjugate addition, where a nucleophile adds to the β-carbon of the unsaturated system. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon of the enamide, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.commakingmolecules.com A variety of nucleophiles can participate in these reactions, including enolates, amines, and thiolates. masterorganicchemistry.com

Research has demonstrated the successful conjugate addition of Grignard reagents to α,β-enamides, a reaction that can be challenging due to the low reactivity of unactivated enamides. researchgate.net The use of copper catalysts in conjunction with Lewis acids like silyl (B83357) and boron-based reagents has been shown to overcome these reactivity issues, allowing for efficient alkylation with organomagnesium reagents. researchgate.net This method has a broad scope and can be used for challenging methylations, yielding good results. researchgate.net

Organolithium reagents have also been shown to undergo highly regioselective and diastereoselective 1,4-addition to enamides derived from (S,S)-(+)-pseudoephedrine, producing β-alkyl-substituted products in excellent yields. researchgate.net

Table 1: Examples of Nucleophilic Additions to Enamides

NucleophileElectrophile/Catalyst SystemProduct TypeReference
Grignard Reagentsα,β-Enamides / Copper Catalyst & Lewis Acidβ-Alkylated Amides researchgate.net
Organolithium Reagents(S,S)-(+)-pseudoephedrine Enamidesβ-Alkyl-Substituted Amides researchgate.net
Enolatesα,β-Unsaturated Ketones (Michael Acceptors)1,5-Dicarbonyl Compounds masterorganicchemistry.commasterorganicchemistry.com
Aminesα,β-Unsaturated Amidesβ-Amino Amides masterorganicchemistry.com
Thiolatesα,β-Unsaturated Amidesβ-Thio Amides masterorganicchemistry.com

This table provides a summary of various nucleophilic addition reactions involving enamides.

Enamides can be activated by electrophiles, leading to the formation of reactive intermediates that can undergo a variety of transformations. acs.orgorganic-chemistry.org A common pathway involves the reaction of an enamide with an electrophile to generate an N-acyliminium ion intermediate. beilstein-journals.orgnih.govnih.govjst.go.jp This intermediate is electrophilic and can react with nucleophiles. jst.go.jp

A novel method for the direct synthesis of enamides from amides involves electrophilic activation using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O). acs.orgorganic-chemistry.orgnih.govnih.govacs.org In this reaction, triflic anhydride acts as both the electrophilic activator and the oxidant. organic-chemistry.orgnih.govnih.govacs.org This process is believed to proceed through the formation of an iminium triflate, which increases the acidity of the α-proton, facilitating selective dehydrogenation. organic-chemistry.org

The synthetic utility of enamides formed through this method has been demonstrated in various downstream transformations, including cycloaddition reactions. acs.orgnih.gov For instance, they can participate in inverse-electron-demand Diels-Alder reactions and [2+2] cycloadditions with arynes. acs.orgnih.gov

Cyclization and Annulation Reactions Involving this compound and Enamides

The dual reactivity of enamides makes them valuable building blocks for the synthesis of nitrogen-containing heterocycles through cyclization and annulation reactions. beilstein-journals.orgnih.govnih.gov

Enamides are versatile precursors for the synthesis of a wide array of N-heterocycles. beilstein-journals.orgnih.govnih.gov The iminium species generated from the reaction of enamides with electrophiles can be trapped by intramolecular nucleophiles to form cyclic products. beilstein-journals.orgnih.govnih.gov This strategy has been employed in the synthesis of various fused heterocyclic systems. acs.org

For example, a Pd(OAc)₂-catalyzed intramolecular arylation of tertiary enamides has been developed to construct isoindolobenzazepine fused heterocyclic ring structures. acs.orgepfl.ch This reaction proceeds through an oxidative dehydrogenative cross-coupling process. acs.org

Furthermore, enamide-based cyclization strategies have been pivotal in the total synthesis of natural products. beilstein-journals.orgnih.gov Tandem reactions, such as cyclization/Pictet-Spengler cascades, leverage the nucleophilicity of the enamide and the electrophilicity of the resulting acyliminium ion to build complex polycyclic scaffolds. beilstein-journals.orgnih.gov

Iron(III)-mediated nucleophilic cascade cyclization of N-propiolyl enamides with diselenides provides an efficient route to 3-seleno-2-pyridones. acs.org The proposed mechanism involves the selective addition of the diselenide to the alkyne, forming a seleniranium ion, which is then attacked intramolecularly by the enamide carbon. acs.org

Intramolecular reactions of enamides provide a powerful tool for the construction of cyclic nitrogen-containing compounds. Ring-closing metathesis (RCM) of diene-containing enamides has emerged as a significant strategy for synthesizing unsaturated nitrogen heterocycles. nih.govrsc.orgrsc.orgnih.gov

A sequential process involving dimethyltitanocene methylenation of N-acylamides followed by RCM with a second-generation Grubbs catalyst has been used to synthesize indoles, dihydroquinolines, and dihydroisoquinolines. nih.gov RCM has also been successfully applied to N-alkenyl-cyanamides, which are stable enamine surrogates, to produce novel unsaturated 5-, 6-, and 7-membered nitrogen heterocycles. rsc.orgrsc.org The efficiency of these RCM reactions can be influenced by the choice of catalyst, with Hoveyda-Grubbs second-generation catalysts often providing good yields. rsc.orgrsc.org

Intramolecular photocycloaddition is another mode of cyclization for enamides. For instance, N-(naphthylethyl)prop-2-enamides can undergo [2+2] and [4+2] photocycloadditions, as well as Type-II cyclization, depending on the reaction conditions and sensitizers used. rsc.org

Table 2: Examples of Cyclization Reactions Involving Enamides

Reaction TypeSubstrateCatalyst/ReagentProductReference
Intramolecular ArylationTertiary EnamidesPd(OAc)₂Fused N-Heterocycles acs.orgepfl.ch
Cascade CyclizationN-propiolyl Enamides and DiselenidesIron(III)3-Seleno-2-pyridones acs.org
Ring-Closing MetathesisN-acylamides derived from ortho-vinylanilinesDimethyltitanocene, Grubbs CatalystIndoles nih.gov
Ring-Closing MetathesisN-alkenyl-cyanamidesHoveyda-Grubbs II CatalystUnsaturated N-Heterocycles rsc.orgrsc.org
Intramolecular PhotocycloadditionN-(naphthylethyl)prop-2-enamidesBenzophenone (sensitizer)[2+2] Cycloadducts rsc.org

This table summarizes various cyclization strategies utilizing enamides to form heterocyclic structures.

Oxidation and Hydrolysis Pathways of this compound

The enamide functionality is susceptible to both oxidation and hydrolysis under specific conditions.

The oxidation of enamides can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, the allylic oxidation of cyclic enamides using tert-butyl hydroperoxide (TBHP) catalyzed by dirhodium caprolactamate can form enone products. researchgate.net Lead tetraacetate has also been used to mediate the oxidation of enamides derived from 1-benzyl-3,4-dihydroisoquinolines. acs.org Furthermore, a general and regioselective oxidative N-α,β-desaturation of amides provides a direct route to enamides. digitellinc.com

Hydrolysis of this compound, under either acidic or basic conditions, is expected to cleave the amide bond, yielding pent-2-enoic acid and methylamine (B109427). smolecule.com The stability of enamides towards hydrolysis is generally greater than that of enamines, which contributes to their utility in synthesis. beilstein-journals.org The hydrolysis of amides can proceed through different mechanisms depending on whether the conditions are acidic or basic. pdx.edu

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding the chemical reactivity of this compound. Mechanistic investigations provide insights into the pathways of various transformations, enabling the prediction and control of reaction outcomes.

Formation and Reactivity of Iminium Species

Iminium ions are key reactive intermediates in a variety of organic transformations. In the context of α,β-unsaturated amides like this compound, iminium species can be generated through the condensation of a secondary amine with the carbonyl group, a process often catalyzed by acid. nih.govresearchgate.net This reversible formation of an iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, thereby enhancing the electrophilicity of the β-carbon. researchgate.netrsc.org This activation makes the molecule more susceptible to attack by nucleophiles. rsc.org

The general strategy of iminium catalysis is a widely used method for the activation of α,β-unsaturated carbonyl compounds. rsc.org The increased electrophilicity of the iminium ion intermediate facilitates a range of chemical reactions, including conjugate additions and cycloadditions. nih.govresearchgate.net The catalytic cycle typically involves the regeneration of the amine catalyst upon hydrolysis of the resulting adduct. masterorganicchemistry.com

A specific example that highlights the reactivity of a derivative of this compound involves the asymmetric synthesis of the Hancock alkaloid family. researchgate.netresearchgate.net In this synthesis, the conjugate addition of an enantiopure lithium amide to 5-(o-bromophenyl)-N-methoxy-N-methylpent-2-enamide is a key step for creating the necessary stereocenter. researchgate.netresearchgate.net This reaction proceeds through an intermediate with enhanced electrophilicity at the β-position, analogous to an iminium species, which directs the stereoselective formation of the carbon-carbon bond.

The reactivity of iminium ions can be influenced by various factors, including the nature of the amine catalyst, the acidity of the reaction medium, and the substituents on the α,β-unsaturated amide. researchgate.net For instance, the use of chiral amines can lead to highly enantioselective transformations by controlling the facial selectivity of the nucleophilic attack on the iminium ion. nih.govnobelprize.org

Alpha-Oxo Ketene (B1206846) Intermediates in Aminolysis

The aminolysis of amides can proceed through various mechanistic pathways, and the involvement of α-oxo ketene intermediates has been proposed and studied in related systems. acs.orgresearchgate.net These highly reactive species are typically not isolated but are generated in situ and trapped by nucleophiles. orgchemres.org For this compound, a plausible mechanism for aminolysis could involve the formation of an α-oxo ketene.

This pathway would likely be initiated by the deprotonation of the amide N-H bond, followed by the elimination of a leaving group from the α-position, if one is present, or through a concerted process under thermal or catalytic conditions. The resulting α-oxo ketene is a potent electrophile and would readily react with an amine nucleophile. The reaction of acyl ketenes with nucleophiles is a synthetically useful method for the formation of various heterocyclic and acyclic compounds. orgchemres.org

Kinetic and computational studies on the formation of β-ketoamides from acyl Meldrum's acid derivatives provide strong evidence for the intermediacy of α-oxo ketenes. acs.orgresearchgate.net These studies suggest that the reaction proceeds via the formation of the α-oxo ketene, which is then intercepted by the amine, rather than through a direct nucleophilic addition-elimination pathway on the initial acyl derivative. acs.org While direct experimental evidence for the involvement of an α-oxo ketene in the aminolysis of this compound itself is not extensively documented, the principles established from these related systems suggest it as a viable mechanistic route. rsc.orgnih.gov

The hydrolysis of α-oxo ketene N,S-acetals to form β-keto amides further supports the high reactivity of α-oxo ketene-like intermediates towards amine nucleophiles. nih.govbeilstein-journals.org These reactions demonstrate the feasibility of forming amide bonds through intermediates possessing the α-oxo ketene functionality.

Mechanistic Insights into Stereoselective Transformations

The stereochemical outcome of reactions involving this compound and its derivatives is governed by the subtle interplay of steric and electronic effects in the transition states. Mechanistic studies of stereoselective transformations provide valuable insights into how to control the three-dimensional arrangement of atoms in the products.

A notable example is the Horner-Wadsworth-Emmons (HWE) reaction used to synthesize α,β-unsaturated Weinreb amides, such as (2E)-N-Methoxy-N-methylpent-2-enamide. chemrxiv.orgacs.org The HWE reaction is known to predominantly produce (E)-alkenes. wikipedia.org Studies on the synthesis of (2E)-N-Methoxy-N-methylpent-2-enamide have shown that the stereoselectivity of the reaction is influenced by the cation of the base used for deprotonation of the phosphonate (B1237965) reagent. acs.org The use of different metal cations can affect the geometry of the intermediate phosphonoenolate, thereby influencing the stereochemical course of the reaction. acs.org

EntryBaseSolventTemperature (°C)Yield (%)(E/Z) Ratio
1nBuLiTHF-78 to rt8585:15
2NaHMDSTHF-78 to rt9092:8
3KHMDSTHF-78 to rt8889:11
4iPrMgClTHF-78 to rt95>99:1

Table 1: Effect of Reaction Conditions on the Stereoselectivity of the Horner-Wadsworth-Emmons Reaction for the Synthesis of an N-Methoxy-N-methyl-α,β-unsaturated amide. Data adapted from related studies on Weinreb amide-type HWE reactions. chemrxiv.orgacs.org

Asymmetric conjugate addition reactions to derivatives of this compound also provide mechanistic insights. The stereoselective addition of a chiral lithium amide to 5-(o-bromophenyl)-N-methoxy-N-methylpent-2-enamide is a key step in the synthesis of Hancock alkaloids. researchgate.netresearchgate.net The stereochemical outcome is rationalized by the formation of a six-membered chair-like transition state involving the lithium cation, the chiral auxiliary on the nucleophile, and the α,β-unsaturated amide. This organized transition state assembly directs the nucleophile to one face of the double bond, leading to the observed high diastereoselectivity.

Furthermore, the stereochemistry of cycloaddition reactions involving related enamides has been analyzed using frontier orbital theory. acs.org These computational models help to understand the observed regioselectivity and diastereoselectivity by examining the interactions between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophile in the transition state.

Spectroscopic and Structural Elucidation of N Methylpent 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) for Olefinic Proton Coupling Constants and Stereochemistry

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly powerful for determining the stereochemistry of alkenes. The coupling constant (J-value) between olefinic protons is indicative of their relative spatial orientation. For the (E)-isomer of N-Methylpent-2-enamide, the coupling constant between the protons on the double bond is expected to be in the range of 11-18 Hz, which is characteristic of a trans-configuration. Conversely, the (Z)-isomer would exhibit a smaller coupling constant, typically between 6-12 Hz for a cis-arrangement.

While a complete, publicly available ¹H NMR spectrum with assigned coupling constants for this compound is not readily found in the searched literature, the principles of ¹H NMR spectroscopy allow for a theoretical prediction of the spectrum. The olefinic protons would appear as multiplets in the downfield region, and the magnitude of their splitting would be the key to assigning the E/Z stereochemistry.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum, confirming the presence of the pentenamide backbone and the N-methyl group.

Although specific experimental ¹³C NMR data for this compound is not available in the searched sources, the expected chemical shifts can be estimated based on the functional groups present. The carbonyl carbon of the amide would appear significantly downfield (typically 160-180 ppm). The olefinic carbons would resonate in the intermediate region (around 100-150 ppm), while the aliphatic carbons of the ethyl and methyl groups would be found in the upfield region of the spectrum.

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the complete structural puzzle of a molecule.

COSY experiments would reveal the coupling relationships between protons, helping to establish the sequence of protons in the pentenyl chain.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC experiments would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different fragments of the molecule, such as the attachment of the N-methyl group to the amide nitrogen.

While specific 2D NMR studies on this compound have not been identified in the available literature, the application of these techniques would be essential for an unambiguous structural assignment and for gaining insights into the molecule's preferred conformation in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1680-1630 cm⁻¹ would be indicative of the C=O stretching vibration of the secondary amide. The N-H stretching vibration would likely appear as a moderate to strong band around 3300 cm⁻¹. The presence of the C=C double bond would be confirmed by a stretching vibration in the 1650-1600 cm⁻¹ region. Finally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₁₁NO, the calculated molecular weight is approximately 113.16 g/mol nih.govnih.gov. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.

The mass spectrum would also display a fragmentation pattern that is characteristic of the molecule's structure. Cleavage of the bonds adjacent to the carbonyl group and the double bond would lead to the formation of specific fragment ions. Analysis of this fragmentation pattern can provide valuable information about the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Conformation and Absolute Stereochemistry

Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry. While this compound itself is not chiral, this technique would be invaluable for derivatives that do contain stereocenters. There are currently no published X-ray crystal structures for this compound in the searched scientific literature.

Computational Chemistry and Theoretical Studies of N Methylpent 2 Enamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, predicated on the principle that the energy of a molecule can be determined from its electron density. For a molecule such as N-Methylpent-2-enamide, DFT calculations can elucidate its electronic structure and provide a basis for predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an an electrophile.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and based on general trends for similar compounds, not on specific published calculations for this compound.)

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.3Energy difference between HOMO and LUMO

The distribution of electron density within a molecule is not uniform. Some atoms bear a partial positive charge, while others have a partial negative charge. This charge distribution is crucial for identifying the reactive centers of a molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate these partial charges.

In this compound, the oxygen atom of the carbonyl group is expected to have a significant partial negative charge due to its high electronegativity, making it a likely site for electrophilic attack. The carbonyl carbon, in turn, would carry a partial positive charge. The nitrogen atom would also possess a partial negative charge. The distribution of charge along the conjugated system is also of key interest in determining reactivity.

The Fukui function is a more sophisticated tool for predicting reactivity, as it indicates the change in electron density at a specific point in the molecule when the total number of electrons is altered. It helps to identify the most electrophilic and nucleophilic sites within a molecule with greater precision than simple charge analysis.

Conformational Analysis and Energy Minimization Studies

This compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations, which are those with the lowest potential energy. This is typically achieved by systematically rotating the bonds and calculating the energy of each resulting structure. The structures corresponding to energy minima are the stable conformers. For this compound, key rotations would be around the C-N bond and the C-C single bonds. The planarity of the amide group and the conjugated system are significant factors in determining its conformational preferences.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While conformational analysis identifies stable structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its vibrations, rotations, and conformational changes. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in a solvent, and how it interacts with other molecules.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods can be employed to map out the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction pathway and determines the activation energy of the reaction. By calculating the energies of these critical points, researchers can elucidate reaction mechanisms and predict reaction rates. For example, such studies could be applied to understand the mechanism of Michael addition to the α,β-unsaturated system of this compound.

Computational Prediction of Spectroscopic Parameters

The spectroscopic characteristics of this compound can be predicted with a high degree of accuracy using computational methods, primarily Density Functional Theory (DFT). DFT functionals, such as the widely used B3LYP, in conjunction with appropriate basis sets (e.g., 6-31G(d) or larger), allow for the calculation of optimized molecular geometries and the subsequent prediction of various spectroscopic parameters. soton.ac.uk These calculations are fundamental in confirming experimental findings and interpreting complex spectra.

Predicted parameters include Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to the DFT-optimized structure to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard like tetramethylsilane (B1202638) (TMS).

Similarly, the vibrational frequencies and their corresponding intensities for an IR spectrum are obtained by calculating the second derivatives of the energy with respect to the nuclear coordinates of the optimized geometry. While raw calculated frequencies are often systematically higher than experimental values due to the assumptions of a harmonic oscillator model and incomplete basis sets, they can be corrected using empirical scaling factors to yield excellent agreement with experimental data.

Table 1: Predicted Spectroscopic Data for (E)-N-Methylpent-2-enamide (Note: These values are illustrative, based on typical DFT (B3LYP/6-31G(d)) calculations for similar enamide structures.)

Parameter Type Parameter Predicted Value
¹H-NMR δ (CH =CH)6.9 - 7.1 ppm
δ (CH=CH )5.9 - 6.1 ppm
δ (N-CH ₃)2.8 - 2.9 ppm
δ (CH ₂CH₃)2.1 - 2.3 ppm
δ (CH₂CH ₃)1.0 - 1.1 ppm
¹³C-NMR δ (C =O)165 - 167 ppm
δ (C H=CH)140 - 143 ppm
δ (CH=C H)123 - 126 ppm
δ (N-C H₃)25 - 27 ppm
IR Spectroscopy ν (N-H stretch)~3300 cm⁻¹
ν (C=O stretch)~1665 cm⁻¹
ν (C=C stretch)~1635 cm⁻¹

Quantitative Structure-Reactivity Relationships (QSRR) for Enamide Systems

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that seek to correlate the chemical structure of a series of compounds with their observed reactivity. uliege.be These models are invaluable for predicting the reactivity of new compounds and for understanding the underlying factors that govern chemical reactions. For enamide systems, QSRR studies often focus on their nucleophilic character.

A prominent approach for quantifying nucleophilicity is the linear free-energy relationship developed by Mayr and colleagues, expressed as: log k (20 °C) = s(E + N) . beilstein-journals.orgbeilstein-journals.org

In this equation:

k is the second-order rate constant for the reaction between a nucleophile and an electrophile.

E is a solvent-independent parameter that characterizes the electrophilicity of the reaction partner.

N is the nucleophilicity parameter of the enamide (or other nucleophile).

s is a nucleophile-specific sensitivity parameter.

By reacting a series of enamides or related enamines with reference electrophiles of known E parameters, the N and s parameters can be determined. researchgate.net These parameters provide a quantitative scale to compare the reactivity of different enamide structures. For instance, the nucleophilicity of enamides is influenced by the nature of the substituents on the nitrogen and the carbon-carbon double bond. Pyrrolidine-derived enamines are known to be significantly more reactive than those derived from piperidine, a difference attributed to the degree of pyramidalization at the nitrogen atom and its effect on the conjugation between the nitrogen lone pair and the double bond. researchgate.net Although enamides are generally less nucleophilic than corresponding enamines due to the electron-withdrawing nature of the acyl group, their reactivity can still be quantified and predicted using this framework. thieme-connect.com

QSRR models have also been developed to rationalize and predict the enantioselectivity of reactions involving enamides. d-nb.info In one such study, a correlative perturbation theory (PT)-QSRR approach was used to predict how the structure of the enamide, substrate, and catalyst influences the enantiomeric excess in chiral Brønsted acid-catalyzed α-amidoalkylation reactions. d-nb.info Such models are crucial for optimizing reaction conditions and guiding the rational design of catalysts and substrates to achieve higher selectivity without extensive empirical screening.

Table 2: Nucleophilicity Parameters for Representative Enamine Structures (Note: Data for enamines are presented to illustrate the QSRR concept, as they are direct precursors and structural analogs to enamides.)

Compound Structure N Parameter s Parameter Reference
N-(β-Styryl)pyrrolidineC₆H₅CH=CHN(C₄H₈)15.630.90 beilstein-journals.org
N-(1-Phenylvinyl)pyrrolidineH₂C=C(C₆H₅)N(C₄H₈)12.190.95 researchgate.net
1-MorpholinocyclohexeneC₆H₁₀N(C₄H₈O)11.730.93 researchgate.net
N-(β-Styryl)morpholineC₆H₅CH=CHN(C₄H₈O)10.970.89 researchgate.net

Applications of N Methylpent 2 Enamide in Complex Organic Synthesis

N-Methylpent-2-enamide as a Versatile Building Block

This compound serves as a foundational component for synthesizing more intricate organic structures. smolecule.com Its electrophilic nature allows it to react with various nucleophiles, a key characteristic for its role in diverse synthetic pathways. smolecule.com The specific geometry of the double bond is crucial, influencing its reactivity and potential biological interactions compared to similar compounds.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products, making their synthesis a primary focus of organic chemistry. openmedicinalchemistryjournal.com Derivatives of this compound have proven to be effective precursors for constructing these important cyclic systems.

A notable application involves the synthesis of the Hancock alkaloid family, which is built upon a 2-substituted N-methyl-1,2,3,4-tetrahydroquinoline core. researchgate.netox.ac.uk In a key strategic step, a derivative, 5-(o-bromophenyl)-N-methoxy-N-methylpent-2-enamide, is utilized in a conjugate addition reaction to establish the critical C-2 stereocenter of the target alkaloids. researchgate.netox.ac.ukresearchgate.net An intramolecular Buchwald-Hartwig coupling reaction is then employed to form the 1,2,3,4-tetrahydroquinoline (B108954) ring, a common framework in pharmaceutically relevant molecules. researchgate.net This strategy highlights how the enamide structure is instrumental in assembling complex heterocyclic scaffolds. Patents have also noted the relevance of such structures in creating heterocyclic compounds. google.com

Precursor CompoundSynthetic MethodResulting HeterocycleReference
5-(o-bromophenyl)-N-methoxy-N-methylpent-2-enamideConjugate Addition & Intramolecular Buchwald-Hartwig CouplingN-methyl-1,2,3,4-tetrahydroquinoline core researchgate.net, researchgate.net, ox.ac.uk

The utility of this compound extends to its role as a key intermediate in multi-step syntheses of complex molecules. It can be strategically modified through reactions like oxidation, hydrolysis, or condensation to build larger molecular frameworks. smolecule.com

Research has demonstrated its function as an intermediate in the synthesis of important alkaloids with potential antimalarial properties, such as cuspareine (B12725082) and galipinine. researchgate.net Furthermore, derivatives like (E)-5-hydroxy-N-methylpent-2-enamide have been synthesized as intermediates for tetrasubstituted alkene compounds being investigated for cancer treatment. google.com In another synthetic endeavor, an N-methylated amide analogue derived from a pent-2-enamide structure was created during the synthesis of RNA splicing modulators, showcasing its role in developing complex therapeutic candidates. acs.org The Horner-Wadsworth-Emmons reaction to produce (2E)-N-Methoxy-N-methylpent-2-enamide has been shown to be a highly effective method, with the resulting compound being stable and suitable for applications like successive molecular elongation. acs.org

Role in Total Synthesis Strategies

The total synthesis of natural products is a rigorous test for any chemical method, and this compound has found its place in these demanding synthetic campaigns.

The total synthesis of the Hancock alkaloids provides a clear example of the strategic use of an this compound derivative. The asymmetric syntheses of (-)-cuspareine, (-)-galipinine, (-)-galipeine, and (-)-angustureine were achieved using 5-(o-bromophenyl)-N-methoxy-N-methylpent-2-enamide to introduce a key structural and stereochemical feature early in the synthetic sequence. researchgate.netox.ac.uk This approach allowed for the efficient construction of the entire family of these natural products, which are based on a tetrahydroquinoline framework. researchgate.netresearchgate.net

Target Natural Product FamilyKey IntermediateSynthetic RoleReference
Hancock Alkaloids (e.g., (-)-cuspareine, (-)-galipinine)5-(o-bromophenyl)-N-methoxy-N-methylpent-2-enamideGeneration of the C-2 stereogenic center and precursor to the tetrahydroquinoline core researchgate.net, researchgate.net, ox.ac.uk

Beyond replicating natural products, synthetic chemists often aim to create analogues with improved properties. This compound moieties are valuable in this pursuit. For instance, in the development of novel RNA splicing modulators based on the natural product FR901464, N-methylated analogues were synthesized. acs.org Specifically, a tertiary amide was formed by coupling an N-methyl amine with a pent-2-enoic acid derivative. acs.org This modification was designed to explore how structural changes, such as the elimination of a hydrogen bond, affect the compound's conformation and biological activity. acs.org This research into meayamycin (B1256378) analogues demonstrates the use of the enamide structure to fine-tune the properties of complex bioactive molecules. acs.org

Development of Advanced Materials and Polymers utilizing this compound Moieties

The application of this compound extends beyond pharmaceuticals into the realm of material science, where its structural properties can be harnessed to create novel polymers and advanced materials. smolecule.com While direct polymerization of this compound is not widely documented, the principles of using related enamide structures in polymer chemistry are well-established, suggesting potential applications. smolecule.commdpi.com

A relevant study describes the synthesis of various N-(2-arylethyl)-2-methylprop-2-enamides, which, although different from the pent-2-enamide structure, serve as powerful examples. mdpi.com These compounds were designed as functionalized templates for creating molecularly imprinted polymers (MIPs). mdpi.com In this process, the enamide is incorporated into a polymer matrix, and subsequent hydrolysis of the amide bond leaves behind a specifically shaped cavity, capable of selectively binding to target molecules like tyramine (B21549) and L-norepinephrine. mdpi.com This semi-covalent imprinting strategy demonstrates how an enamide moiety can be used to engineer materials with high affinity and selectivity for specific biomolecules. mdpi.com This approach suggests a potential pathway for using this compound moieties to develop sophisticated materials for sensing, separation, or catalysis. smolecule.commdpi.com

Polymer Application PrincipleExemplar CompoundFunction of Enamide MoietyResulting MaterialReference
Molecular ImprintingN-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamideActs as a functionalized template that is later removed to create specific binding sitesMolecularly Imprinted Polymer (MIP) with high affinity for target biomolecules mdpi.com

Innovation in Pharmaceutical Intermediate Synthesis

The structural motif of this compound, characterized by its α,β-unsaturated amide system, serves as a versatile and reactive scaffold in modern organic synthesis. Its utility is particularly pronounced in the construction of complex pharmaceutical intermediates, where the controlled introduction of new functionalities and stereocenters is paramount. Researchers have leveraged the unique reactivity of this compound and its derivatives to forge innovative pathways toward biologically active molecules, including alkaloids and potential anticancer agents.

Detailed research findings highlight the strategic application of this compound derivatives in multi-step syntheses. One notable application is in the asymmetric synthesis of the Hancock alkaloid family, which possesses a 2-substituted N-methyl-1,2,3,4-tetrahydroquinoline core. researchgate.net In this pathway, a key step involves the conjugate addition of an enantiopure lithium amide to 5-(o-bromophenyl)-N-methoxy-N-methylpent-2-enamide. researchgate.net This reaction masterfully sets the crucial C-2 stereogenic center of the target molecules. researchgate.net The synthesis is further advanced by an intramolecular Buchwald-Hartwig coupling to form the core heterocyclic ring, followed by late-stage diversification to complete the side chains. researchgate.net This strategic use of a pentenamide intermediate has enabled the efficient total synthesis of several alkaloids. researchgate.net

Target AlkaloidOverall YieldNumber of Steps
(-)-Cuspareine30%9
(-)-Galipinine28%9
(-)-Galipeine15%9
(-)-Angustureine39%9

Further innovation is demonstrated in the synthesis of sophisticated molecules designed as RNA splicing modulators for potential use in oncology. acs.org A complex derivative, (S,Z)-N-((2R,3R,5S,6S)-6-allyl-2,5-dimethyltetrahydro-2H-pyran-3-yl)-4-(methoxymethoxy)-N-methylpent-2-enamide, was synthesized as a key intermediate. acs.org This was achieved through the coupling of a chiral amine with (S,Z)-4-(methoxymethoxy)pent-2-enoic acid. acs.org The reaction's specifics underscore the role of the pentenamide structure as a crucial building block in constructing molecules with potential therapeutic value. acs.org

Table 2: Synthesis of a Key Intermediate for RNA Splicing Modulators acs.org

Reactant 1Reactant 2Coupling ReagentProductYield
(2R,3R,5S,6S)-6-allyl-N,2,5-trimethyltetrahydro-2H-pyran-3-amine(S,Z)-4-(methoxymethoxy)pent-2-enoic acidHATU(S,Z)-N-((2R,3R,5S,6S)-6-allyl-2,5-dimethyltetrahydro-2H-pyran-3-yl)-4-(methoxymethoxy)-N-methylpent-2-enamide55%

The development of novel synthetic methodologies that generate pentenamide intermediates with high selectivity is also a significant area of innovation. For instance, an (E)-selective Horner–Wadsworth–Emmons (HWE) reaction was developed for Weinreb amide-type substrates, leading to the efficient synthesis of (2E)-N-Methoxy-N-methylpent-2-enamide. acs.org This method provides a reliable route to a versatile intermediate that is primed for further chemical transformations, such as the synthesis of ketones. acs.org Additionally, patent literature reveals the use of this compound derivatives in the development of breast cancer therapeutics. google.com Specifically, (E)-5-hydroxy-N-methylpent-2-enamide, a valuable intermediate, was prepared via the deprotection of (E)-5-((tert-butyldimethylsilyl)oxy)-N-methylpent-2-enamide using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). google.com These examples showcase the compound's role not just as a structural component but as a key subject of methods development to facilitate access to important pharmaceutical precursors.

Future Directions and Emerging Research Avenues for N Methylpent 2 Enamide

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of α,β-unsaturated amides, including N-methylpent-2-enamide, is a focal point for the development of sustainable chemical processes. Future research will likely concentrate on novel catalytic systems that offer high efficiency and selectivity while minimizing environmental impact.

One promising area is the use of earth-abundant metal catalysts. For instance, ligand-free iron-catalyzed hydroaminocarbonylation of alkynes has been shown to be a highly efficient and regioselective method for producing linear α,β-unsaturated primary amides. bohrium.com Adapting such systems for the synthesis of N-substituted amides like this compound could provide a more sustainable alternative to traditional methods that rely on precious metals.

Another avenue of exploration is the development of catalytic systems that avoid the use of external oxidants. A palladium-catalyzed redox-neutral desaturation method has been described for preparing α,β-conjugated secondary amides, where the cleavage of an N-O bond drives the dehydrogenation. rsc.orgresearchgate.net This strategy, which has been successfully applied to various amides, could be extended to the synthesis of this compound, offering a more atom-economical approach.

Gold-catalyzed tandem reactions also present a novel strategy. For example, the reaction of primary amides with propargyl aldehydes can yield enamides through a tandem amide addition and Meyer-Schuster rearrangement. acs.orgnih.gov Exploring similar gold-catalyzed methodologies for the synthesis of this compound could lead to highly efficient and stereocontrolled synthetic routes.

Catalyst TypePotential Application for this compound SynthesisKey Advantages
Iron-based catalystsHydroaminocarbonylation of appropriate alkyne precursorsEarth-abundant metal, high regioselectivity
Palladium-based catalystsRedox-neutral desaturation of saturated amide precursorsNo need for external oxidants, atom-economical
Gold-based catalystsTandem reactions of alkynes and aminesHigh efficiency, potential for stereocontrol

Development of Asymmetric Synthetic Routes for Underexplored this compound Derivatives

The development of asymmetric synthetic routes to produce chiral derivatives of this compound is a significant area of future research. Chiral amides are important pharmacophores and intermediates in the synthesis of biologically active molecules. nih.gov

Recent advancements in catalysis offer promising avenues for the asymmetric synthesis of this compound derivatives. Copper-catalyzed asymmetric conjugate additions and transition-metal-catalyzed hydrogenation reactions are established methods for creating β-chiral amides from unsaturated precursors. nih.gov A direct, one-step copper hydride (CuH)-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines has been reported, offering a streamlined approach. nih.gov

The use of chiral cooperative catalysts, such as rhodium/silver nanoparticles combined with a Lewis acid, has proven effective in the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated amides. researchgate.net This approach could be adapted to generate derivatives of this compound with high enantioselectivity.

Furthermore, the synthesis of axially chiral enamides has been achieved through an iridium-catalyzed asymmetric allylation followed by isomerization. rsc.orgrsc.org This method, which creates a stable N-C chiral axis, could be applied to this compound to explore a new class of chiral derivatives with potential applications in catalysis and materials science.

Asymmetric StrategyTarget Chiral DerivativePotential Catalyst System
Asymmetric Conjugate Additionβ-chiral this compoundCopper Hydride (CuH) with chiral ligands
Asymmetric 1,4-AdditionAryl-substituted chiral this compoundChiral Rh/Ag nanoparticles and a Lewis acid
Asymmetric Allylation-IsomerizationAxially chiral this compoundIridium catalyst with chiral ligands

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. For this compound, computational studies can provide deep insights into its electronic structure, reaction mechanisms, and the origins of stereoselectivity in its synthesis.

DFT studies have been successfully employed to investigate the mechanisms of rhodium- and iridium-catalyzed hydroalkynylation of enamides, revealing different reaction pathways and explaining the observed regioselectivity. acs.orgfigshare.com Similar computational analyses of catalytic systems for this compound synthesis could guide the rational design of more efficient and selective catalysts.

Furthermore, computational models can be used to study the self-association of N-alkyl acrylamides through hydrogen bonding, which influences their physical and chemical properties. researchgate.net Applying these models to this compound can help in understanding its behavior in different solvents and its potential for forming ordered structures.

The mechanism of thiol addition to acrylamides, a reaction relevant to their biological activity, has also been elucidated through a combination of kinetic assays and computational studies. rsc.org Such studies on this compound could predict its reactivity with biological nucleophiles, which is crucial for the design of bioactive molecules.

Computational MethodResearch Focus for this compoundPotential Insights
Density Functional Theory (DFT)Reaction mechanisms of catalytic synthesisUnderstanding of reaction pathways and selectivity
Molecular ModelingSelf-association and hydrogen bondingPrediction of physical properties and aggregation behavior
Quantum Chemical MethodsReactivity with biological nucleophilesInsights into potential bioactivity and toxicology

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis into flow chemistry and automated platforms represents a significant step towards more efficient, scalable, and safer chemical production. researchgate.net Flow chemistry offers precise control over reaction parameters, leading to improved yields, selectivity, and safety, especially for highly reactive or unstable intermediates. rsc.orgrsc.org

Automated synthesis platforms can accelerate the discovery of new derivatives of this compound by enabling high-throughput screening of reaction conditions and building blocks. synplechem.comnih.gov This is particularly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening. rsc.org

Recent developments have seen the application of flow chemistry to the synthesis of α,β-unsaturated esters and amides. researchgate.netresearchgate.net For example, the Luche reduction of α,β-unsaturated carbonyl compounds has been successfully implemented in a flow system, allowing for the selective synthesis of allylic alcohols. acs.org Similar strategies could be adapted for the selective reduction of the carbonyl group in this compound or its derivatives. The development of automated platforms for amide bond formation, a cornerstone of many synthetic processes, further underscores the potential for integrating this compound synthesis into these advanced systems. researchgate.net

TechnologyApplication to this compoundKey Advantages
Flow ChemistrySynthesis and modification of this compoundEnhanced safety, scalability, and control over reaction conditions
Automated SynthesisHigh-throughput synthesis of derivativesRapid library generation for drug discovery and materials science
Integrated PlatformsEnd-to-end synthesis, purification, and analysisIncreased efficiency and reproducibility

Investigations into Unconventional Reactivity Modes of this compound

Future research will likely delve into the unconventional reactivity of this compound, moving beyond its established reaction patterns. The electron-deficient nature of the double bond, coupled with the amide functionality, provides a rich playground for exploring novel transformations.

One area of interest is the use of this compound in radical cascade reactions. For instance, metal-free, redox-neutral strategies for the radical cascade alkylative cyclization of N-arylacrylamides have been developed to synthesize complex heterocyclic structures. acs.org Applying similar methodologies to this compound could open up new pathways to novel molecular scaffolds.

The development of catalyst-free nitrene transfer reactions offers another avenue for exploring unconventional reactivity. Such reactions between stilbenes and iminoiodinanes have been shown to produce 2,2-diaryl enamides through a nitrene transfer and aromatic rearrangement. researchgate.net Investigating analogous transformations with this compound could lead to the discovery of new and efficient C-N bond-forming reactions.

Furthermore, the hydroalkynylation of enamides using rhodium or iridium complexes has been studied, revealing insights into their reactivity with terminal alkynes. acs.org Exploring the reactivity of this compound in similar transition-metal-catalyzed reactions could lead to the synthesis of novel and complex organic molecules.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The amide functionality in this compound makes it a prime candidate for applications in supramolecular chemistry and self-assembly. The ability of amides to form strong hydrogen bonds is a key driving force for the formation of ordered structures. acs.org

Research on the self-assembly of unsaturated fatty acid amides on surfaces like graphite (B72142) has shown that they can form well-ordered lamellar monolayers. acs.org The thermal behavior of these self-assembled structures is also a subject of investigation. Studying the self-assembly of this compound, both in solution and on surfaces, could lead to the development of new functional materials with tailored properties.

The incorporation of acrylamide (B121943) monomers into supramolecular hydrogels has been shown to enhance their mechanical properties and introduce functionalities like fluorescence. rsc.orgresearchgate.net this compound could be used as a monomer or a cross-linker in such systems to create novel hydrogels with specific properties for applications in sensing, drug delivery, and tissue engineering.

The self-assembly of single-chain amide-linked amphiphiles derived from unsaturated fatty acids into vesicles and nanotubes has also been demonstrated, with potential applications in creating artificial cells and microreactors. nih.govacs.org Designing and synthesizing amphiphilic derivatives of this compound could lead to new self-assembling systems with unique morphologies and functions.

Supramolecular ApplicationPotential Role of this compoundResulting Structure/Material
Surface Self-AssemblyFormation of ordered monolayersFunctionalized surfaces with tailored properties
Supramolecular HydrogelsMonomer or cross-linking agentHydrogels with tunable mechanical and functional properties
Amphiphilic Self-AssemblyHydrophobic component of an amphiphileVesicles, nanotubes, or other ordered aggregates

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methylpent-2-enamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves amidation of pent-2-enoic acid derivatives with methylamine. Key parameters include solvent choice (e.g., THF or DMF), temperature control (65–80°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:3 molar ratio of substrate to methylamine). Purity is enhanced through recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be reported?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structure, particularly the double bond geometry (cis/trans) at the pent-2-enamide position. Infrared (IR) spectroscopy validates the amide C=O stretch (~1650–1680 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation. Report chemical shifts, coupling constants (e.g., J values for vinyl protons), and spectral purity thresholds (>95%) .

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at fixed intervals (e.g., 24, 48, 72 hours). Calculate half-life (t₁/₂) using first-order kinetics. Control experiments should include inert atmospheres (N₂) to isolate pH effects from oxidative degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to map electron density at the α,β-unsaturated carbonyl. Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Validate models with experimental kinetic data from reactions with Grignard reagents or amines .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Perform meta-analysis using metrics like I² to quantify heterogeneity across studies. If I² >50%, explore subgroup analyses (e.g., cell type, assay methodology). Validate discrepancies via orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) and ensure dose-response curves use standardized IC₅₀/EC₅₀ calculations .

Q. How do steric and electronic effects influence the catalytic asymmetric hydrogenation of this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., BINAP-Ru complexes) under hydrogen pressures (10–50 bar). Analyze enantiomeric excess (ee) via chiral HPLC. Correlate ligand electronic parameters (Hammett σ) and steric bulk (Charton values) with ee outcomes. Statistical tools like multivariate regression identify dominant factors .

Data Presentation and Reproducibility

Q. What are the best practices for reporting synthetic yields and analytical data to ensure reproducibility?

  • Methodological Answer : Tabulate yields with exact masses, solvent volumes, and reaction times. Provide raw NMR/IR/MS data in supplementary materials. Use SI units and significant figures consistently (e.g., 0.5 mmol ± 0.02). Disclose batch-to-batch variability (>3 independent replicates) .

Q. How should researchers design a statistically robust bioactivity screening protocol for this compound analogs?

  • Methodological Answer : Implement a factorial design to test variables (e.g., substituent position, concentration). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Include positive/negative controls (e.g., known inhibitors/DMSO) and power analysis to determine sample size (α=0.05, β=0.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.